molecular formula C19H17F3N6O5S2 B12830898 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate

4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate

Cat. No.: B12830898
M. Wt: 530.5 g/mol
InChI Key: APWVPDNVYWKCIN-UHFFFAOYSA-N
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Description

4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate is a complex organic compound known for its role as a selective inhibitor of kinases MST1 and MST2. These kinases are part of the Hippo pathway, which is crucial for regulating organ size and tissue regeneration by inhibiting cell proliferation and promoting apoptosis .

Preparation Methods

The synthesis of 4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide involves multiple steps, starting with the preparation of the pyrimido[5,4-b]thieno[3,2-e][1,4]diazepine core. This is followed by the introduction of the benzenesulfonamide group. The final step involves the formation of the 2,2,2-trifluoroacetate salt. The reaction conditions typically require an inert atmosphere and low temperatures to maintain the stability of the intermediates .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting the kinases MST1 and MST2, which are central components of the Hippo pathway. By blocking these kinases, the compound activates the downstream effector Yes-associated protein, promoting cell growth and proliferation. This mechanism is crucial for its role in tissue regeneration and repair .

Comparison with Similar Compounds

Similar compounds include other inhibitors of the Hippo pathway, such as:

Properties

Molecular Formula

C19H17F3N6O5S2

Molecular Weight

530.5 g/mol

IUPAC Name

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H16N6O3S2.C2HF3O2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26;3-2(4,5)1(6)7/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21);(H,6,7)

InChI Key

APWVPDNVYWKCIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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